N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine
Description
N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Properties
IUPAC Name |
N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c29-28(30)20-13-11-17(12-14-20)16-24-27-23-25-21(18-7-3-1-4-8-18)15-22(26-23)19-9-5-2-6-10-19/h1-16H,(H,25,26,27)/b24-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGCFYFCVZCGJF-JLPGSUDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N/N=C\C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine typically involves the condensation reaction between 4-nitrobenzaldehyde and 4,6-diphenyl-2-aminopyrimidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of N-[(Z)-(4-aminophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine.
Oxidation: Formation of various oxidized derivatives depending on the specific conditions.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress in biological systems, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-nitrophenyl)methylideneamino]-2-benzofurancarboxamide
- N-[(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine
Uniqueness
N-[(Z)-(4-nitrophenyl)methylideneamino]-4,6-diphenylpyrimidin-2-amine is unique due to its specific structural features, such as the presence of both nitrophenyl and diphenylpyrimidinyl groups
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
